molecular formula C11H15N3 B1386998 2-(3-Pyridinyl)-2,5-diazabicyclo[2.2.2]octane CAS No. 741240-01-7

2-(3-Pyridinyl)-2,5-diazabicyclo[2.2.2]octane

Cat. No. B1386998
CAS RN: 741240-01-7
M. Wt: 189.26 g/mol
InChI Key: IKJZJZXKGKENDY-UHFFFAOYSA-N
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Description

2-(3-Pyridinyl)-2,5-diazabicyclo[2.2.2]octane (PDO) is an organic compound with a unique structure that has been studied for its potential applications in scientific research and pharmaceuticals. It is a bicyclic, nitrogen-containing heterocyclic compound with a pyridine ring and a diazabicyclo[2.2.2]octane ring. PDO has a wide range of biological activities, including antifungal, antioxidant, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential use as a synthetic intermediate in the production of drugs and other compounds.

Scientific Research Applications

Catalytic Applications

1,4-Diazabicyclo[2.2.2]octane (DABCO) serves as a catalyst in several organic synthesis processes. It promotes one-pot, multi-component condensation reactions, yielding high yields under mild conditions. This catalyst's advantages include environmental friendliness, ease of operation, and the ability to be reused, which are pivotal in the synthesis of biologically active compounds and various derivatives like pyrano[2,3-d]pyrimidinone and tetrahydrobenzo[b]pyran derivatives (Azizian et al., 2012) (Shirini et al., 2017) (Tahmassebi et al., 2011).

Synthesis of Functionalized Building Blocks

The compound is utilized in synthesizing functionalized building blocks for supramolecular chemistry. For instance, the synthesis of racemic and enantiomeric 2,5-diazabicyclo[2.2.2]octane-3,6-dione-dicarboxylic acids and their diesters forms stable motifs in crystal structures, which are essential for supramolecular assemblies (Lyssenko et al., 2002).

Oxidation Reactions

In oxidation reactions, Bis(chlorine)-1,4-Diazabicyclo[2.2.2]Octane acts as a novel and reusable oxidizing agent. This application is particularly beneficial for converting alcohols into their carbonyl compounds under microwave irradiation, showcasing its efficiency and reusability (Tajbakhsh & Habibzadeh, 2006).

Luminescence and Structural Properties

Compounds containing 2,5-diazabicyclo[2.2.2]octane showcase intriguing luminescent and structural properties. For instance, a 3-D network incorporating this moiety demonstrates strong yellow-light emission at room temperature, highlighting its potential in material science and photonics (Hou et al., 2009).

properties

IUPAC Name

2-pyridin-3-yl-2,5-diazabicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-2-10(6-12-5-1)14-8-9-3-4-11(14)7-13-9/h1-2,5-6,9,11,13H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJZJZXKGKENDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C1CN2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Pyridinyl)-2,5-diazabicyclo[2.2.2]octane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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